UAMC00039 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

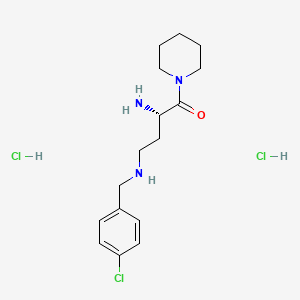

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXMOQGMIWZNPR-CKUXDGONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of UAMC-00039 dihydrochloride?

An In-depth Technical Guide on the Function of UAMC-00039 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00039 dihydrochloride is a potent and highly selective small molecule inhibitor of dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to UAMC-00039 dihydrochloride, positioning it as a critical tool for elucidating the physiological and pathological roles of DPP-II.

Core Function and Mechanism of Action

The primary function of UAMC-00039 dihydrochloride is the potent, reversible, and competitive inhibition of dipeptidyl peptidase II.[2] DPP-II is a serine protease that cleaves N-terminal dipeptides from proteins and peptides, with a preference for those containing proline in the penultimate position. The enzyme is thought to be involved in the degradation of collagen, substance P, and various proline-containing neuropeptides.[1] By inhibiting DPP-II, UAMC-00039 dihydrochloride serves as a valuable chemical probe to investigate the biological processes regulated by this enzyme.

The mechanism of action is centered on the competitive binding of UAMC-00039 dihydrochloride to the active site of the DPP-II enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.

Caption: Mechanism of UAMC-00039 dihydrochloride as a DPP-II inhibitor.

Quantitative Data: Potency and Selectivity

UAMC-00039 dihydrochloride exhibits exceptional potency for DPP-II and high selectivity against other dipeptidyl peptidases, as summarized in the table below. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of DPP-II.

| Target Enzyme | IC50 Value | Reference |

| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM | [1][2][3] |

| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM | [1][3] |

| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM | [3] |

| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM | [3] |

Experimental Protocols

While specific, detailed protocols require access to the primary literature, a general methodology for assessing the in vivo effects of UAMC-00039 dihydrochloride can be outlined based on published studies.[4]

In Vivo DPP-II Inhibition Assay

Objective: To determine the dose-dependent inhibition of DPP-II in peripheral organs following oral or intravenous administration of UAMC-00039 dihydrochloride.

Animal Models:

-

Rats (e.g., Wistar)

-

Mice (e.g., C57BL/6)

-

Rabbits (e.g., New Zealand White)

Methodology:

-

Compound Administration: A cohort of animals is administered UAMC-00039 dihydrochloride at various doses (e.g., 2 mg/kg) via oral gavage or intravenous injection. A control group receives the vehicle solution.

-

Tissue Collection: At specified time points post-administration, animals are euthanized, and peripheral organs (e.g., liver, kidney, spleen) are harvested.

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) to prepare tissue lysates.

-

DPP-II Activity Assay: The enzymatic activity of DPP-II in the tissue lysates is measured using a fluorogenic or chromogenic substrate specific for DPP-II. The rate of substrate cleavage is monitored over time.

-

Data Analysis: The DPP-II activity in the treated groups is compared to the vehicle control group to determine the percentage of inhibition at each dose.

Caption: Workflow for in vivo evaluation of UAMC-00039.

In Vivo Pharmacological Profile

Studies in animal models have demonstrated that UAMC-00039 dihydrochloride is orally available and exhibits a dose-dependent inhibition of DPP-II in peripheral organs.[1] Importantly, at a dose of 2 mg/kg administered orally, the compound did not elicit signs of acute toxicity.[1] A comprehensive evaluation of general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, and gastrointestinal parameters revealed no significant alterations, suggesting a favorable preliminary safety profile.[1]

Conclusion

UAMC-00039 dihydrochloride is a highly potent and selective research tool for the investigation of dipeptidyl peptidase II. Its robust inhibitory activity, coupled with its demonstrated in vivo efficacy and favorable acute toxicity profile, makes it an invaluable asset for researchers in academia and the pharmaceutical industry. The use of UAMC-00039 dihydrochloride will be instrumental in further delineating the role of DPP-II in health and disease, potentially uncovering new therapeutic avenues for a variety of pathological conditions.

References

- 1. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]

- 2. UAMC00039 dihydrochloride - Immunomart [immunomart.com]

- 3. UAMC 00039 dihydrochloride | Other Proteases | Tocris Bioscience [tocris.com]

- 4. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UAMC-00039 Dihydrochloride and its Target Protein, Dipeptidyl Peptidase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00039 dihydrochloride is a potent and highly selective inhibitor of Dipeptidyl Peptidase II (DPP-II), a serine exopeptidase implicated in various physiological processes, including immune regulation and cell signaling. This technical guide provides a comprehensive overview of UAMC-00039, its target protein DPP-II, and the methodologies used for its characterization. The document includes a detailed summary of its inhibitory activity, selectivity, and the potential signaling pathways it modulates. Experimental protocols for key assays and a representative workflow for inhibitor characterization are also presented to facilitate further research and development in this area.

Introduction to UAMC-00039 Dihydrochloride and Dipeptidyl Peptidase II (DPP-II)

UAMC-00039 dihydrochloride has emerged as a critical research tool for elucidating the physiological functions of Dipeptidyl Peptidase II (DPP-II). DPP-II, also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a homodimeric serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate (P1) position.[1] While structurally related to other dipeptidyl peptidases like DPP-IV, DPP-8, and DPP-9, DPP-II exhibits distinct substrate specificity and cellular localization, suggesting unique biological roles.

DPP-II is implicated in various cellular processes, including the regulation of immune responses, cell differentiation, and apoptosis.[1] Its inhibition by selective compounds like UAMC-00039 offers a valuable approach to probe these functions and to explore the therapeutic potential of targeting this enzyme in inflammatory and immune-related disorders.

Quantitative Data on UAMC-00039 Dihydrochloride

The inhibitory potency and selectivity of UAMC-00039 have been quantitatively characterized, highlighting its utility as a specific inhibitor of DPP-II.

Table 1: Inhibitory Potency of UAMC-00039 Dihydrochloride against Dipeptidyl Peptidase II.

| Parameter | Value | Reference |

|---|

| IC50 (DPP-II) | 0.48 nM | [Source] |

Table 2: Selectivity Profile of UAMC-00039 Dihydrochloride against Other Dipeptidyl Peptidases.

| Enzyme | IC50 | Selectivity (fold vs. DPP-II) | Reference |

|---|---|---|---|

| DPP-IV | >100 µM | >208,333 | [Source] |

| DPP-8 | >100 µM | >208,333 | [Source] |

| DPP-9 | >100 µM | >208,333 | [Source] |

Potential Signaling Pathways Modulated by DPP-II Inhibition

While the precise signaling cascades directly regulated by DPP-II are still under active investigation, evidence suggests its involvement in modulating key pathways that govern immune cell function. Inhibition of DPP-II by UAMC-00039 is hypothesized to impact lymphocyte activation and inflammatory responses, potentially through the modulation of the NF-κB signaling pathway.

Experimental Protocols

Dipeptidyl Peptidase II (DPP-II) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of UAMC-00039 against DPP-II.

Materials:

-

Purified recombinant human DPP-II

-

UAMC-00039 dihydrochloride

-

DPP-II substrate: Lys-Ala-AMC (Lysyl-Alanyl-7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of UAMC-00039 in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the purified DPP-II enzyme to the working concentration in ice-cold Assay Buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 25 µL of the UAMC-00039 dilution or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Add 50 µL of the diluted DPP-II enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the DPP-II substrate solution (Lys-Ala-AMC) to each well.

-

Measurement: Immediately measure the increase in fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of UAMC-00039 to DPP-II in a cellular context.

Materials:

-

Cell line expressing endogenous or overexpressed DPP-II

-

UAMC-00039 dihydrochloride

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and anti-DPP-II antibody

Procedure:

-

Cell Treatment: Treat cultured cells with either UAMC-00039 or vehicle control for a specified time.

-

Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them in Lysis Buffer.

-

Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatants and analyze the amount of soluble DPP-II by Western blotting using an anti-DPP-II antibody.

-

Data Analysis:

-

Quantify the band intensities for DPP-II at each temperature for both treated and control samples.

-

Generate a melting curve by plotting the percentage of soluble DPP-II as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of UAMC-00039 indicates target engagement.

-

Experimental Workflow for Inhibitor Characterization

The characterization of a selective enzyme inhibitor like UAMC-00039 typically follows a structured workflow from initial discovery to in vivo validation.

Conclusion

UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of DPP-II, making it an invaluable tool for studying the biological functions of this enzyme. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the role of DPP-II in health and disease. Understanding the signaling pathways modulated by DPP-II and the effects of its inhibition will be crucial for the potential development of novel therapeutic strategies targeting this enzyme. Further studies are warranted to fully elucidate the downstream effects of UAMC-00039 in various cellular and in vivo models.

References

In-Depth Technical Guide: UAMC-00039 Dihydrochloride (CAS 697797-51-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

UAMC-00039 dihydrochloride is a potent and highly selective synthetic inhibitor of Dipeptidyl Peptidase II (DPP-II), a member of the S28 family of serine proteases.[1] Its systematic IUPAC name is (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride.[2] This compound serves as a crucial tool for investigating the physiological and pathological roles of DPP-II.

| Property | Data | Reference(s) |

| CAS Number | 697797-51-6 | [2][3] |

| Molecular Formula | C₁₆H₂₄ClN₃O · 2HCl | [3] |

| Molecular Weight | 382.76 g/mol | [2][3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Storage | Store at -20°C | [3][4] |

| Appearance | Crystalline solid | |

| SMILES | O=C(N1CCCCC1)--INVALID-LINK--CCNCC2=CC=C(Cl)C=C2.[H]Cl.[H]Cl | [2] |

Biological Activity and Selectivity

UAMC-00039 dihydrochloride is a powerful and competitive inhibitor of DPP-II.[4] Its high affinity for DPP-II is demonstrated by its nanomolar inhibitory concentration. Furthermore, it exhibits significant selectivity for DPP-II over other dipeptidyl peptidases, making it a valuable tool for distinguishing the specific functions of DPP-II from those of related enzymes.

| Enzyme Target | IC₅₀ Value | Reference(s) |

| DPP-II | 0.48 nM | [2][3] |

| DPP-IV | 165 µM | [2][3] |

| DPP-8 | 142 µM | [3] |

| DPP-9 | 78.6 µM | [3] |

Mechanism of Action and Signaling Pathway

Dipeptidyl Peptidase II is an intracellular serine protease that cleaves N-terminal dipeptides from oligopeptides containing a proline or alanine residue in the penultimate position.[2][5] It is primarily localized within the vesicular system and is active at an acidic pH.[2] The precise physiological role of DPP-II is still under investigation, but it is believed to be involved in various cellular processes, including:

-

Protein Degradation: DPP-II participates in the general intracellular degradation of proteins by breaking down oligopeptides.

-

Neuropeptide Metabolism: It has been suggested to play a role in the degradation of certain neuropeptides, thereby modulating their signaling.

-

Cellular Homeostasis: DPP-II is implicated in processes of cell differentiation and protection against cell death.[2]

The inhibitory action of UAMC-00039 on DPP-II can be leveraged to study these pathways. By blocking DPP-II activity, researchers can investigate the downstream consequences of substrate accumulation and the subsequent effects on cellular signaling and function.

Experimental Protocols

In Vitro DPP-II Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ value of UAMC-00039 against DPP-II, based on common methodologies for dipeptidyl peptidase assays.

Materials:

-

Human recombinant DPP-II

-

Fluorogenic substrate (e.g., Lys-Ala-pNA or Ala-Pro-pNA)

-

UAMC-00039 dihydrochloride

-

Assay buffer (e.g., 0.05 M cacodylic acid/NaOH buffer, pH 5.5)[1]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the human recombinant DPP-II to the desired working concentration in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add the diluted UAMC-00039 or vehicle control. b. Add the diluted DPP-II enzyme to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic substrate to each well.

-

Data Acquisition: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: a. Calculate the rate of reaction (initial velocity) for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Applications in Research

UAMC-00039 dihydrochloride is an indispensable tool for:

-

Elucidating the physiological functions of DPP-II: By selectively inhibiting DPP-II, researchers can study its role in various biological processes in cell-based assays and in vivo models.

-

Validating DPP-II as a therapeutic target: The high potency and selectivity of UAMC-00039 make it an ideal positive control and reference compound in drug discovery campaigns targeting DPP-II.

-

Investigating the pathogenesis of diseases: Given the proposed roles of DPP-II in cellular homeostasis, this inhibitor can be used to explore its involvement in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, studies have utilized UAMC-00039 to investigate the role of DPP-II in leukocyte cell death, demonstrating that its inhibition does not induce apoptosis or necrosis in these cells.[5]

Conclusion

UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of DPP-II, characterized by its well-defined chemical properties and biological activity. Its utility as a research tool is paramount for the continued exploration of the physiological and pathological roles of DPP-II. The detailed information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further unravel the complexities of the DPP-II signaling axis and its potential as a therapeutic target.

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as highly potent and selective dipeptidyl peptidase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

UAMC-00039 dihydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

UAMC-00039 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), a serine exopeptidase. Its chemical and physical properties are fundamental for its application in experimental settings.

| Property | Value | Citations |

| Molecular Weight | 382.76 g/mol | [1][2][3] |

| Chemical Formula | C₁₆H₂₄ClN₃O·2HCl | [1][3] |

| CAS Number | 697797-51-6 | [1] |

| Appearance | Bright yellowish needles or powder | [4] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |

| Storage | Store at -20°C | [1][3][5] |

Biological Activity and Selectivity

UAMC-00039 dihydrochloride is a reversible and competitive inhibitor of DPP-II.[5] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of this enzyme.

| Target Enzyme | IC₅₀ | Citations |

| DPP-II | 0.48 nM | [1][5] |

| DPP-IV | 165 µM | [6] |

| DPP-8 | 142 µM | [1] |

| DPP-9 | 78.6 µM | [1] |

Experimental Protocols

In Vitro DPP-II Enzyme Activity Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of UAMC-00039 on DPP-II.

Materials:

-

Purified DPP-II enzyme

-

Fluorogenic DPP-II substrate (e.g., Lys-Ala-AMC)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0)

-

UAMC-00039 dihydrochloride

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the UAMC-00039 stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add the assay buffer, the DPP-II enzyme, and the different concentrations of UAMC-00039. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

In Vitro DPP-II Inhibition Assay Workflow

In Vivo Study in Rodent Models

This protocol provides a general framework for assessing the in vivo effects of UAMC-00039. Specific details may need to be adapted based on the research question.

Animals:

-

Male Wistar rats or other suitable rodent model.

Drug Administration:

-

UAMC-00039 dihydrochloride is orally available.[1]

-

Administer orally at a dose of 2 mg/kg.

-

The vehicle for administration can be 2% Tween 80 in water.

Experimental Groups:

-

Vehicle control group.

-

UAMC-00039 treated group.

-

Positive control group (if applicable).

Procedure:

-

Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Randomly assign animals to the different experimental groups.

-

Administer UAMC-00039 or vehicle by oral gavage.

-

At predetermined time points after administration, collect blood samples and/or tissues for analysis.

-

Measure DPP-II activity in the collected samples to confirm target engagement.

-

Assess relevant physiological or behavioral parameters depending on the study's objective.

-

A dose-dependent inhibition of DPP-II has been observed in peripheral organs of rats and mice after oral administration.

In Vivo Experimental Workflow for UAMC-00039

Potential Signaling Pathways and Biological Roles

DPP-II is understood to be involved in the degradation of proline-containing neuropeptides and collagen.[6] Inhibition of DPP-II by UAMC-00039 can therefore modulate signaling pathways associated with these substrates. The precise signaling cascades are still an active area of research.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medkoo.com [medkoo.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Quinacrine Dihydrochloride | C23H32Cl3N3O | CID 6239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UAMC00039 dihydrochloride - Immunomart [immunomart.com]

- 6. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]

UAMC-00039 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of UAMC-00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development.

Chemical Properties

UAMC-00039 dihydrochloride is a synthetic small molecule with the chemical name (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride.[1][2][3] Its key chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride | [3] |

| Molecular Formula | C₁₆H₂₄ClN₃O·2HCl | [1] |

| Molecular Weight | 382.76 g/mol | [1] |

| CAS Number | 697797-51-6 | [1] |

| SMILES | O=C(N1CCCCC1)--INVALID-LINK--CCNCC2=CC=C(Cl)C=C2.[H]Cl.[H]Cl | [3][4] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble to 100 mM in water and DMSO | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity

UAMC-00039 dihydrochloride is a highly potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides with a proline or alanine residue at the penultimate position.[4] The physiological role of DPP-II is not fully elucidated, but it is believed to be involved in various processes, including cell differentiation, protection from cell death, and the degradation of collagen fragments and neuropeptides.[5]

Inhibitory Potency and Selectivity

The inhibitory activity of UAMC-00039 dihydrochloride against DPP-II and other related dipeptidyl peptidases is summarized in the table below. The data highlights the compound's high potency for DPP-II and its significant selectivity over other DPP enzymes.

| Enzyme | IC₅₀ | References |

| DPP-II | 0.48 nM | [1][3] |

| DPP-IV | 165 µM | [1][3] |

| DPP-8 | 142 µM | [1][3] |

| DPP-9 | 78.6 µM | [1][3] |

In Vitro and In Vivo Activity

Studies have shown that UAMC-00039 is stable in culture medium for at least 48 hours at 37°C and can rapidly penetrate peripheral blood mononuclear cells (PBMCs) within one minute, leading to a concentration-dependent inhibition of intracellular DPP-II activity.[4] In vivo studies in rodents have demonstrated that oral administration of UAMC-00039 leads to a dose-dependent inhibition of DPP-II in peripheral organs.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving UAMC-00039 dihydrochloride, synthesized from available literature.

Dipeptidyl Peptidase II (DPP-II) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of UAMC-00039 dihydrochloride against DPP-II using a chromogenic substrate.

Materials:

-

Purified DPP-II enzyme

-

UAMC-00039 dihydrochloride

-

DPP-II assay buffer: 50 mM cacodylate buffer, pH 5.5[4]

-

Chromogenic substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)[2]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of UAMC-00039 dihydrochloride in DPP-II assay buffer.

-

Perform serial dilutions of the UAMC-00039 dihydrochloride stock solution to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the following to each well:

-

DPP-II enzyme solution

-

Varying concentrations of UAMC-00039 dihydrochloride or vehicle control

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate Lys-Ala-pNA to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of UAMC-00039 dihydrochloride and determine the IC₅₀ value.

Cellular Uptake and Intracellular DPP-II Inhibition Assay

This protocol describes a method to assess the cell permeability of UAMC-00039 and its ability to inhibit intracellular DPP-II.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or U937 cells

-

RPMI medium

-

UAMC-00039 dihydrochloride

-

Phosphate-buffered saline (PBS)

-

Lysis buffer: 100 mM HEPES buffer (pH 7.4), 10 mM EDTA, 70 µg/mL aprotinin, and 1% octylglucoside[4]

-

DPP-II activity assay reagents (as described in 3.1)

Procedure:

-

Culture PBMCs or U937 cells in RPMI medium.

-

Treat the cells with various concentrations of UAMC-00039 dihydrochloride for different time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.[4]

-

After incubation, wash the cells with PBS to remove extracellular inhibitor.

-

Lyse the cells by incubating with lysis buffer overnight at 4°C.[4]

-

Centrifuge the cell lysates to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

-

Measure the DPP-II activity in the cell lysates using the DPP-II inhibition assay protocol described in section 3.1.

-

Normalize the DPP-II activity to the protein concentration to determine the specific activity.

-

Calculate the percentage of intracellular DPP-II inhibition for each concentration and time point.

Signaling Pathways and Biological Roles

The precise signaling pathways involving DPP-II are still under investigation. However, its enzymatic activity suggests a role in modulating the levels of various bioactive peptides. By cleaving N-terminal dipeptides, DPP-II can either inactivate these peptides or generate new bioactive fragments.

This diagram illustrates that DPP-II acts on various substrates, including neuropeptides and collagen fragments. The resulting cleavage can lead to either inactivation or the generation of new bioactive peptides, which in turn may influence cellular processes such as cell differentiation, apoptosis, and inflammation. UAMC-00039 acts as a specific inhibitor of this enzymatic activity.

Conclusion

UAMC-00039 dihydrochloride is a powerful research tool for investigating the physiological and pathological roles of DPP-II. Its high potency and selectivity make it an ideal probe for dissecting the functions of this enzyme in various biological systems. This technical guide provides a solid foundation of its chemical properties, biological activities, and relevant experimental protocols to facilitate further research and drug development efforts targeting DPP-II.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dipeptidyl Peptidase II (DPP-II) in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase II (DPP-II), also known as Dipeptidyl Peptidase 7 (DPP7) or Quiescent Cell Proline Dipeptidase (QPP), is a serine protease with crucial roles in cellular homeostasis. This document provides a comprehensive technical overview of DPP-II, focusing on its enzymatic function, involvement in key cellular pathways, and its emerging significance as a potential therapeutic target. We present detailed quantitative data on its enzymatic activity, methodologies for its study, and visual representations of its known and putative signaling roles.

Introduction

Dipeptidyl Peptidase II (DPP-II/DPP7) is an intracellular protease primarily localized to lysosomes and the vesicular system.[1][2] It belongs to the S28 family of serine proteases.[2] DPP-II catalyzes the cleavage of N-terminal dipeptides from oligopeptides, with a preference for proline or alanine in the penultimate (P1) position.[2][3] This enzymatic activity is optimally functional at an acidic pH, consistent with its lysosomal localization.[2][3] While sharing substrate specificities with other dipeptidyl peptidases like DPP-IV, DPP8, and DPP9, DPP-II possesses unique characteristics that set it apart.[2][4] Emerging evidence implicates DPP-II in a variety of cellular processes, including the maintenance of lymphocyte quiescence, regulation of apoptosis, and modulation of immune responses.[2][4] Its dysregulation has been associated with various pathological conditions, making it a molecule of interest for drug development.

Enzymatic Activity and Substrate Specificity

DPP-II exhibits a specific pattern of enzymatic activity, which is crucial for its biological function. The enzyme's preference for proline at the P1 position makes it a key player in the processing of proline-containing peptides.

Quantitative Data

The following tables summarize the kinetic parameters of human DPP-II for various synthetic substrates. The data highlights the enzyme's substrate preferences and optimal conditions for its activity.

Table 1: Kinetic Parameters of Human DPP-II for Chromogenic (pNA) and Fluorogenic (4Me2NA) Substrates at pH 5.5 [5]

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Lys-Pro-pNA | 18 ± 2 | 74 ± 2 | 4.1 x 10⁶ |

| Ala-Pro-pNA | 30 ± 3 | 78 ± 3 | 2.6 x 10⁶ |

| Lys-Ala-pNA | 200 ± 20 | 80 ± 4 | 0.4 x 10⁶ |

| Lys-Pro-4Me2NA | 15 ± 2 | 25 ± 1 | 1.7 x 10⁶ |

| Ala-Pro-4Me2NA | 25 ± 3 | 30 ± 1 | 1.2 x 10⁶ |

| Lys-Ala-4Me2NA | 150 ± 15 | 45 ± 2 | 0.3 x 10⁶ |

Table 2: pH Dependence of Human DPP-II Activity [5]

| Substrate | Optimal pH for kcat | Optimal pH for kcat/Km |

| Lys-Ala-pNA | ~5.0 | ~5.5 |

| Ala-Pro-pNA | ~5.0 | ~5.5 |

| Lys-Ala-4Me2NA | ~5.0 | ~5.5 |

| Ala-Pro-4Me2NA | ~5.0 | ~5.5 |

Table 3: Inhibition of Human DPP-II [5]

| Inhibitor | Ki (µM) | Inhibition Type |

| Lysyl-piperidide | ~0.9 (at pH 5.5) | Reversible |

Role in Cellular Pathways

DPP-II is implicated in several critical cellular pathways, primarily revolving around immune cell regulation and apoptosis.

Regulation of T-Cell Quiescence and Apoptosis

DPP-II activity is essential for maintaining the quiescent state (G0) of lymphocytes.[4] Inhibition or silencing of DPP-II in resting T-cells leads to their entry into the cell cycle and subsequent apoptosis.[4] This suggests that DPP-II acts as a gatekeeper, preventing inappropriate activation of resting lymphocytes. The transcriptional regulation of the DPP7 gene is tightly linked to this process, with quiescence-specific transcription factors KLF2 and TOB1 activating its promoter.[4] Upon T-cell activation, the expression of DPP7 is downregulated.[4]

Modulation of T-Cell Differentiation

Recent studies have revealed a crucial role for DPP-II in directing T-cell differentiation. In the absence of DPP-II, T-cells preferentially differentiate into Th17 cells, which are characterized by the production of IL-17.[1] This suggests that DPP-II normally acts to suppress the Th17 differentiation program in quiescent T-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DPP-II.

Purification of Human DPP-II from Seminal Plasma[5]

This protocol describes a four-step purification procedure that results in a high yield of purified DPP-II.

-

Lectin-Affinity Chromatography:

-

Load human seminal plasma onto a Concanavalin A-Sepharose column.

-

Wash the column extensively to remove unbound proteins.

-

Elute bound glycoproteins, including DPP-II, with a buffer containing α-methyl-D-mannopyranoside.

-

-

Metal-Chelating Chromatography:

-

Load the eluate from the previous step onto a Chelating Sepharose column charged with Cu²⁺.

-

Wash the column and elute bound proteins with a buffer containing imidazole.

-

-

Affinity Chromatography:

-

Prepare an affinity column with an immobilized reversible DPP-II inhibitor, such as Lysyl-piperidide.

-

Load the partially purified DPP-II fraction onto the affinity column.

-

Wash the column thoroughly to remove non-specifically bound proteins.

-

Elute DPP-II by changing the pH or by using a competitive inhibitor.

-

-

Ion-Exchange Chromatography:

-

As a final polishing step, load the eluate from the affinity column onto a Mono Q ion-exchange column.

-

Elute with a salt gradient to obtain highly purified DPP-II.

-

DPP-II Enzyme Activity Assay[5]

This protocol is for determining the enzymatic activity of DPP-II using a chromogenic or fluorogenic substrate.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium cacodylate, pH 5.5).

-

Prepare a stock solution of the substrate (e.g., Lys-Pro-pNA in DMSO).

-

Dilute the purified DPP-II enzyme to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the DPP-II enzyme solution to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance (for pNA substrates) or fluorescence (for 4Me2NA substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

In Vitro T-Cell Differentiation Assay (Adapted from[6])

This protocol can be used to investigate the effect of DPP-II inhibition on T-cell differentiation.

-

Cell Preparation:

-

Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

-

Plate Coating:

-

Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor (TCR) stimulation.

-

-

Cell Culture and Differentiation:

-

Wash the coated plate with sterile PBS.

-

Prepare Th17-polarizing culture medium (e.g., RPMI 1640 supplemented with IL-6, TGF-β, anti-IL-4, and anti-IFN-γ antibodies).

-

Resuspend the naïve CD4+ T-cells in the differentiating culture medium.

-

Add a DPP-II inhibitor or vehicle control to the respective wells.

-

Plate the cells in the antibody-coated wells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 4-5 days.

-

-

Analysis:

-

After the incubation period, collect the cells and supernatant.

-

Analyze the expression of Th17-specific markers (e.g., RORγt) and intracellular IL-17 by flow cytometry.

-

Measure the concentration of secreted IL-17 in the supernatant by ELISA.

-

Future Directions and Therapeutic Potential

The precise identification of endogenous substrates of DPP-II remains a key area for future research. Proteomic approaches, such as mass spectrometry-based substrate discovery, will be instrumental in elucidating the full spectrum of its biological roles.[6] Furthermore, a deeper understanding of the signaling pathways regulated by DPP-II will be crucial for the development of selective inhibitors.

Given its role in maintaining T-cell quiescence and influencing T-cell differentiation, DPP-II presents an attractive target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. The development of highly selective DPP-II inhibitors could offer novel therapeutic strategies for modulating immune responses.

Conclusion

DPP-II is a multifaceted enzyme with significant roles in cellular physiology, particularly in the regulation of the immune system. Its unique enzymatic properties and involvement in critical cellular pathways underscore its importance as a subject of ongoing research and a potential target for novel therapeutics. This guide provides a foundational understanding of DPP-II, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this intriguing protease.

References

- 1. Th17 differentiation is the default program for DPP2-deficient T-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: UAMC-00039 Dihydrochloride and its Impact on Neuropeptide Degradation

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of UAMC-00039 dihydrochloride, a potent and highly selective inhibitor of Dipeptidyl Peptidase II (DPPII), and its role in the degradation of neuropeptides. This guide synthesizes available data on its inhibitory activity, the enzymatic function of its target, and detailed experimental protocols relevant to its study.

Executive Summary

UAMC-00039 dihydrochloride has been identified as a potent, reversible, and competitive inhibitor of Dipeptidyl Peptidase II (DPPII), an enzyme implicated in the processing of proline-containing neuropeptides. Contrary to any initial hypotheses targeting Aminopeptidase N, the primary target of UAMC-00039 is unequivocally DPPII. This guide will detail the enzymatic properties of DPPII, the inhibitory characteristics of UAMC-00039, and its potential to modulate neuropeptide signaling by preventing their degradation. The provided experimental protocols and data will serve as a valuable resource for researchers investigating the therapeutic potential of DPPII inhibition.

Quantitative Data: Inhibitory Profile of UAMC-00039 Dihydrochloride

UAMC-00039 dihydrochloride demonstrates exceptional potency and selectivity for DPPII. The following table summarizes its inhibitory constants against DPPII and other related dipeptidyl peptidases.

| Enzyme Target | IC50 Value |

| Dipeptidyl Peptidase II (DPPII) | 0.48 nM [1][2][3] |

| Dipeptidyl Peptidase IV (DPPIV) | 165 µM[1][3] |

| Dipeptidyl Peptidase 8 (DPP8) | 142 µM[3] |

| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM[3] |

Table 1: Inhibitory potency (IC50) of UAMC-00039 dihydrochloride against various dipeptidyl peptidases. The data highlights the remarkable selectivity for DPPII.

The Role of Dipeptidyl Peptidase II in Neuropeptide Degradation

Dipeptidyl Peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is a serine protease that cleaves N-terminal dipeptides from oligopeptides, with a preference for a proline or alanine residue in the penultimate (P1) position.[4] Its activity is optimal at an acidic pH.[4] DPPII has been suggested to play a role in the degradation of short neuropeptides, thereby terminating their signaling.[4]

While DPPII's precise physiological role is still under extensive investigation, its ability to process proline-containing peptides makes it a key enzyme in neuropeptide metabolism. Neuropeptides are critical signaling molecules in the nervous system, and their degradation is a vital mechanism for regulating their activity. By inhibiting DPPII, compounds like UAMC-00039 can prevent the breakdown of these neuropeptides, leading to prolonged activation of their respective receptors and enhanced downstream signaling.

Experimental Protocols

Dipeptidyl Peptidase II (DPPII) Inhibition Assay

This protocol outlines a method for determining the inhibitory potency (IC50) of compounds like UAMC-00039 against purified DPPII.

Materials:

-

Purified human DPPII

-

DPPII substrate: Lys-Pro-p-nitroanilide (Lys-Pro-pNA) or Ala-Pro-p-nitroanilide (Ala-Pro-pNA)

-

Assay buffer: 50 mM cacodylic acid/NaOH buffer, pH 5.5

-

UAMC-00039 dihydrochloride

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of UAMC-00039 in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add a solution of purified DPPII to each well.

-

Add the serially diluted UAMC-00039 or vehicle control to the wells containing the enzyme.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the DPPII substrate (e.g., Lys-Pro-pNA) to each well.

-

Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Neuropeptide Degradation Assay using HPLC-MS

This protocol describes a method to quantify the effect of UAMC-00039 on the stability of a specific neuropeptide substrate of DPPII.

Materials:

-

Purified human DPPII

-

Proline-containing neuropeptide substrate (e.g., a synthetic peptide with a penultimate proline)

-

UAMC-00039 dihydrochloride

-

Reaction buffer: 50 mM cacodylic acid/NaOH buffer, pH 5.5

-

Quenching solution (e.g., 1% trifluoroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

Procedure:

-

Prepare solutions of the neuropeptide substrate and UAMC-00039 in the reaction buffer.

-

Set up reaction mixtures containing the neuropeptide substrate and purified DPPII in the presence and absence (control) of UAMC-00039 at a concentration several-fold higher than its IC50 (e.g., 100 nM).

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each reaction mixture.

-

Immediately stop the enzymatic reaction in the aliquots by adding the quenching solution.

-

Analyze the samples by HPLC-MS to separate and quantify the remaining intact neuropeptide and its degradation products.

-

Generate a degradation profile by plotting the concentration of the intact neuropeptide against time for both the control and UAMC-00039-treated samples.

-

Calculate the half-life (t1/2) of the neuropeptide under both conditions to determine the stabilizing effect of the inhibitor.

Visualizations

Caption: UAMC-00039 inhibits DPPII, preventing neuropeptide degradation and enhancing signaling.

Caption: Workflow for assessing the effect of UAMC-00039 on neuropeptide stability.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UAMC-00039 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00039 dihydrochloride is a potent, reversible, and selective inhibitor of Dipeptidyl Peptidase II (DPPII), a serine protease involved in the cleavage of N-terminal dipeptides from polypeptides with a penultimate proline or alanine residue.[1] This document provides detailed experimental protocols for the in vitro and in vivo application of UAMC-00039 dihydrochloride, along with relevant data and visualizations to guide researchers in its use.

Physicochemical and Inhibitory Properties

UAMC-00039 dihydrochloride is a white to off-white solid with a molecular weight of 382.76 g/mol .[1] It is soluble in water and DMSO. The compound exhibits high potency and selectivity for DPPII.

| Enzyme Target | IC50 |

| Dipeptidyl Peptidase II (DPPII) | 0.48 ± 0.04 nM[1] |

| Dipeptidyl Peptidase IV (DPPIV) | 165 ± 9 µM[1] |

| Dipeptidyl Peptidase 8 (DPP8) | 142 µM |

| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM |

In Vitro Experimental Protocol: Inhibition of DPPII in U937 Human Myeloid Leukemia Cells

This protocol details the treatment of U937 cells with UAMC-00039 to assess its intracellular DPPII inhibitory activity.

Materials:

-

UAMC-00039 dihydrochloride

-

U937 human myeloid leukemia cell line

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (100 mM HEPES pH 7.4, 10 mM EDTA, 70 µg/mL aprotinin, 1% octylglucoside)[1]

-

DPPII Assay Buffer (0.05 M cacodylic acid/NaOH buffer, pH 5.5)[2]

-

DPPII Substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)[2]

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Culture:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

-

UAMC-00039 Treatment:

-

Prepare a stock solution of UAMC-00039 dihydrochloride in sterile water or DMSO.

-

Seed U937 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with varying concentrations of UAMC-00039 (e.g., 0.01 nM to 1 µM) for 15 minutes at 37°C.[1] A concentration of 1 µM has been shown to inhibit over 90% of DPPII activity.[1] Include a vehicle-treated control group.

-

-

Cell Lysis:

-

Following treatment, centrifuge the cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) for the DPPII activity assay.

-

-

DPPII Activity Assay:

-

Prepare a 1 mM solution of Lys-Ala-pNA in the DPPII Assay Buffer.

-

In a 96-well microplate, add 10 µL of cell lysate to each well.

-

Initiate the enzymatic reaction by adding 190 µL of the 1 mM Lys-Ala-pNA solution to each well.

-

Incubate the plate at 37°C for 10-30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by DPPII activity.

-

-

Data Analysis:

-

Calculate the percentage of DPPII inhibition for each concentration of UAMC-00039 compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for in vitro DPPII inhibition assay.

In Vivo Experimental Protocol: Oral Administration in Rats

This protocol describes the oral administration of UAMC-00039 to rats to evaluate its in vivo efficacy.

Materials:

-

UAMC-00039 dihydrochloride

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle: 2% Tween 80 in sterile water[1]

-

Oral gavage needles (18-20 gauge)

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Tissue homogenizer

-

DPPII Assay reagents (as described in the in vitro protocol)

Protocol:

-

Animal Acclimatization and Housing:

-

House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the experiment.

-

-

Formulation Preparation:

-

Prepare a suspension of UAMC-00039 in 2% Tween 80 in sterile water to achieve a final concentration for a 2 mg/kg dose.[1] For example, for a 200g rat receiving a 1 mL gavage volume, the concentration would be 0.4 mg/mL.

-

Vortex the suspension thoroughly before each administration.

-

-

Oral Administration:

-

Administer UAMC-00039 or vehicle to rats via oral gavage.

-

The dosing volume should be appropriate for the size of the animal, typically 5-10 mL/kg.

-

-

Tissue Collection and Preparation:

-

At a predetermined time point post-administration (e.g., 1, 4, or 24 hours), euthanize the rats.

-

Perfuse the animals with ice-cold PBS to remove blood from the tissues.

-

Dissect target organs (e.g., liver, kidney, spleen) and wash with ice-cold PBS.

-

Homogenize the tissues in ice-cold homogenization buffer.

-

Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the ex vivo DPPII activity assay.

-

-

Ex Vivo DPPII Activity Assay:

-

Perform the DPPII activity assay on the tissue lysates as described in the in vitro protocol.

-

Determine the protein concentration of each tissue lysate to normalize the DPPII activity.

-

-

Data Analysis:

-

Compare the DPPII activity in the tissues of UAMC-00039-treated rats to that of the vehicle-treated control group.

-

Calculate the percentage of DPPII inhibition in each tissue.

-

Caption: Workflow for in vivo evaluation of UAMC-00039.

DPPII Signaling and Mechanism of Action

DPPII is a lysosomal enzyme that plays a role in the degradation of oligopeptides containing N-terminal proline or alanine residues. Its precise signaling pathways are still under investigation, but it is thought to be involved in processes such as protein turnover, cell differentiation, and apoptosis.[3] UAMC-00039, as a potent inhibitor, can be utilized as a chemical probe to further elucidate the physiological and pathological roles of DPPII.

Caption: DPPII's role in peptide degradation and its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Administration of UAMC-00039 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as dipeptidyl peptidase 7 (DPP7).[1][2][3] With a half-maximal inhibitory concentration (IC50) of 0.48 nM, it demonstrates high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[4][5] DPP-II is a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides with a proline or alanine residue in the penultimate position.[1] Its activity is optimal at an acidic pH and it is primarily localized in lysosomes.[3][4] While the full physiological role of DPP-II is still under investigation, it is believed to be involved in the degradation of collagen fragments and various neuropeptides.[1][3] Inhibition of DPP-II may modulate immune responses and inflammatory processes.[2]

These application notes provide a guide for the in vivo administration of UAMC-00039 dihydrochloride, based on currently available data.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of UAMC-00039 dihydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄ClN₃O · 2HCl | [3][4] |

| Molecular Weight | 382.76 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Water (up to 100 mM), DMSO (up to 100 mM), DMF (2 mg/mL), Ethanol (5 mg/mL), PBS (pH 7.2, 10 mg/mL) | [3][4] |

| Purity | ≥98% | [4][5] |

| Storage | Store solid at -20°C for up to 4 years. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [1][3] |

| Stability | Stable for at least 48 hours at 37°C in cell culture medium and assay buffer. | [1] |

| Known in vivo Route | Oral (rats, mice), Intravenous (rabbits) | [1] |

In Vivo Administration Protocols

The following protocols are based on published studies. Researchers should adapt these protocols to their specific animal models and experimental designs. A preliminary dose-ranging study is recommended to determine the optimal dose for a specific application.

Oral Administration (Rodents)

This protocol is based on a study in rats.[1]

Vehicle Preparation: A 2% Tween 80 solution in sterile water is a suitable vehicle for oral administration.

Drug Formulation:

-

Calculate the required amount of UAMC-00039 dihydrochloride based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.

-

Weigh the compound and dissolve it in the 2% Tween 80 vehicle.

-

Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.

-

The recommended administration volume for rats is 10 mL/kg.[1]

Administration Procedure:

-

Administer the formulated UAMC-00039 dihydrochloride solution to the animals via oral gavage.

-

A vehicle-only control group should be included in the study.

-

In the cited study, 3 to 5 animals were tested per condition.[1]

Quantitative Data from a Study in Rats: [1]

| Parameter | Value |

| Dose | 2 mg/kg |

| Administration Route | Oral |

| Vehicle | 2% Tween 80 |

| Administration Volume | 10 mL/kg |

| Observed Effects | No acute toxicity or significant changes in general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, fasting glucose, or gastrointestinal parameters. A dose-dependent inhibition of DPP-II in peripheral organs was observed. |

Intravenous Administration (General Guidance)

While intravenous (IV) administration in rabbits has been mentioned, a specific protocol for UAMC-00039 dihydrochloride is not publicly available.[1] The following is a general protocol that should be adapted and optimized.

Vehicle Preparation: A sterile isotonic solution such as 0.9% saline or Phosphate Buffered Saline (PBS) at pH 7.2 is recommended. Given the solubility of UAMC-00039 in PBS (10 mg/mL), this should be a suitable vehicle.[3]

Drug Formulation:

-

Dissolve UAMC-00039 dihydrochloride in the sterile vehicle to the desired concentration.

-

Ensure the solution is clear and free of particulates. Sterile filtration (0.22 µm filter) is recommended.

-

Prepare fresh on the day of administration.

Administration Procedure:

-

The appropriate injection site (e.g., tail vein in mice/rats, marginal ear vein in rabbits) should be chosen based on the animal model and institutional guidelines.

-

Administer the solution slowly.

-

The injection volume will depend on the animal model and concentration of the drug solution.

-

A vehicle-only control group is essential.

Signaling Pathway and Experimental Workflow

DPP-II Signaling Pathway

The following diagram illustrates the putative role of DPP-II in peptide degradation. DPP-II is a lysosomal peptidase that cleaves dipeptides from the N-terminus of substrates containing proline or alanine in the second position. UAMC-00039 acts as a potent inhibitor of this process.

Caption: Putative signaling pathway of DPP-II and its inhibition by UAMC-00039.

In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study investigating the effects of UAMC-00039 dihydrochloride.

Caption: General experimental workflow for in vivo studies with UAMC-00039.

Safety Precautions

UAMC-00039 dihydrochloride is for research use only and not for human or veterinary use.[3] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Disclaimer

The information provided in these application notes is for guidance only and is based on publicly available research. It is the responsibility of the researcher to determine the suitability of this information for their specific application and to conduct all experiments in accordance with institutional and national guidelines for animal welfare.

References

- 1. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl-peptidase II - Wikipedia [en.wikipedia.org]

- 5. hospitals.vchca.org [hospitals.vchca.org]

Recommended concentration of UAMC-00039 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of UAMC-00039, a potent and selective inhibitor of Dipeptidyl Peptidase II (DPPII), also known as Dipeptidyl Peptidase 7 (DPP7).

Introduction to UAMC-00039

UAMC-00039 is a small molecule inhibitor that demonstrates high selectivity for DPPII over other dipeptidyl peptidases. Its primary mechanism of action is the inhibition of the serine exopeptidase activity of DPPII, which is involved in various physiological processes, including immune regulation, cell differentiation, and apoptosis. The inhibition of DPPII can lead to alterations in the processing of bioactive peptides, thereby influencing downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data for UAMC-00039 based on available research.

Table 1: In Vitro Inhibitory Activity of UAMC-00039

| Target Enzyme | IC50 Value | Notes |

| Dipeptidyl Peptidase II (DPPII/DPP7) | 0.48 nM | Potent and primary target. |

| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM | Demonstrates high selectivity for DPPII. |

| Dipeptidyl Peptidase 8 (DPP8) | 142 µM | High selectivity observed. |

| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM | High selectivity observed. |

Table 2: Recommended Concentration Ranges for Experiments

| Experiment Type | Recommended Concentration/Dosage | Cell/Animal Model | Notes |

| In Vitro Enzyme Inhibition Assay | 0.01 nM - 1 µM | Purified DPPII enzyme | For determination of IC50 and kinetic studies. |

| In Vitro Cell-Based Assays | 1 µM - 100 µM | PBMC, U937 cells | Concentrations for achieving >90% inhibition of intracellular DPPII activity. A broader range (e.g., 10 nM - 100 µM) can be used for dose-response curves. |

| In Vivo Studies | 2 mg/kg (oral administration) | Rats | This dosage has been shown to inhibit DPPII activity in peripheral organs without signs of acute toxicity. |

Experimental Protocols

In Vitro DPPII Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of UAMC-00039 against purified DPPII.

Materials:

-

UAMC-00039

-

Purified human DPPII/DPP7 enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

DPPII substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare UAMC-00039 dilutions: Prepare a stock solution of UAMC-00039 in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 10 µM to 0.1 nM).

-

Prepare enzyme solution: Dilute the purified DPPII enzyme in Assay Buffer to the desired working concentration.

-

Assay setup: In a 96-well black microplate, add the following to each well:

-

50 µL of Assay Buffer (for blank and control wells)

-

50 µL of UAMC-00039 dilution (for inhibitor wells)

-

25 µL of diluted DPPII enzyme solution (to all wells except blank)

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

-

Initiate reaction: Add 25 µL of the GP-AMC substrate solution to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the UAMC-00039 concentration to determine the IC50 value.

-

Cell-Based DPPII Activity Assay

This protocol outlines a method to measure the effect of UAMC-00039 on intracellular DPPII activity in cultured cells.

Materials:

-

UAMC-00039

-

Cell line (e.g., U937, PBMCs)

-

Cell culture medium (e.g., RPMI-1640)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail

-

DPPII substrate (GP-AMC)

-

96-well clear-bottom black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of UAMC-00039 (e.g., 10 nM to 100 µM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-24 hours).

-

Cell Lysis:

-

Remove the culture medium and wash the cells twice with ice-cold PBS.

-

Add 50-100 µL of ice-cold Lysis Buffer to each well.

-

Incubate on ice for 10-15 minutes with gentle shaking.

-

-

Lysate Collection: Centrifuge the plate at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new 96-well black microplate.

-

Enzyme Assay:

-

Add 50 µL of the DPPII substrate solution to each well containing the cell lysate.

-

Measure fluorescence intensity over time as described in the in vitro assay protocol.

-

-

Data Analysis: Normalize the DPPII activity to the total protein concentration in each lysate. Calculate the percentage of inhibition for each UAMC-00039 concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of DPPII Inhibition

Dipeptidyl Peptidase II (DPPII/DPP7) is a serine protease that cleaves N-terminal dipeptides from polypeptides with proline or alanine at the penultimate position. Its precise signaling pathways are still under investigation, but it is known to be involved in processes such as apoptosis and immune cell regulation. The following diagram illustrates a putative pathway based on current understanding.

Caption: Putative signaling pathway of DPPII inhibition by UAMC-00039.

Experimental Workflow for In Vitro DPPII Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of UAMC-00039.

Caption: General workflow for an in vitro DPPII inhibition assay.

Experimental Workflow for Cell-Based DPPII Activity Assay

This diagram illustrates the workflow for assessing the intracellular activity of UAMC-00039.

Caption: Workflow for a cell-based DPPII activity assay.

Application Note: Preparation of UAMC-00039 Dihydrochloride Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), exhibiting high selectivity over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[1] With an IC₅₀ value of 0.48 nM for DPP-II, it serves as a valuable chemical tool for investigating the physiological and pathological roles of this enzyme.[1][2] DPP-II is implicated in the degradation of proline-containing neuropeptides and collagen.[3] Accurate and consistent preparation of UAMC-00039 dihydrochloride stock solutions is critical for ensuring reproducible results in cell-based assays and other experimental models. This document provides detailed protocols for the preparation, storage, and handling of UAMC-00039 dihydrochloride stock solutions.

Compound Specifications

All quantitative data for UAMC-00039 dihydrochloride is summarized in the table below. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate information.

| Property | Value | References |

| Molecular Weight | 382.76 g/mol | [4] |

| Molecular Formula | C₁₆H₂₄ClN₃O·2HCl | [4] |

| CAS Number | 697797-51-6 | |

| Purity | ≥98% | |

| Solubility (Maximum) | - 100 mM in Water- 100 mM in DMSO- 10 mg/mL in PBS (pH 7.2) | [3] |

| Storage (Solid) | Store at -20°C | [4] |

| Storage (Stock Solution) | -20°C for up to 1 month-80°C for up to 6 months | [1] |

Experimental Protocols

3.1. Safety Precautions

Handle UAMC-00039 dihydrochloride powder in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] Avoid breathing dust.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If swallowed, seek medical attention.[5] Consult the Safety Data Sheet (SDS) for complete hazard information.

3.2. General Workflow for Stock Solution Preparation

The following diagram outlines the standard procedure for preparing stock solutions from a powdered compound.

Caption: General workflow for preparing stock solutions.

3.3. Protocol 1: Preparation of 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions for in vitro experiments.

Materials:

-

UAMC-00039 dihydrochloride powder

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Determine Mass: Weigh out a precise amount of UAMC-00039 dihydrochloride powder. For example, weigh 1 mg.

-

Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

Example for 1 mg of UAMC-00039 to make a 10 mM solution:

-

Mass = 0.001 g

-

Molecular Weight = 382.76 g/mol

-

Desired Concentration = 0.010 mol/L

-

Volume (L) = 0.001 g / (382.76 g/mol * 0.010 mol/L) = 0.000261 L

-

Volume (µL) = 261.3 µL

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the UAMC-00039 powder.

-

Mix: Vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]

3.4. Protocol 2: Preparation of 10 mM Stock Solution in Water

UAMC-00039 dihydrochloride is highly soluble in water, making it suitable for certain applications where DMSO may be undesirable.

Materials:

-

UAMC-00039 dihydrochloride powder

-

Nuclease-free, sterile water

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Determine Mass & Calculate Volume: Follow steps 1 and 2 from Protocol 1 to weigh the compound and calculate the required volume of sterile water.

-

Dissolution: Add the calculated volume of sterile water to the vial containing the powder.

-

Mix: Vortex thoroughly until the powder is fully dissolved.

-

Filter Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is recommended for aqueous solutions to ensure sterility before use in cell culture.[1]

-

Aliquot and Store: Dispense the sterile stock solution into single-use aliquots and store at -20°C or -80°C as described previously.[1]

Mechanism of Action

UAMC-00039 functions by directly inhibiting the enzymatic activity of DPP-II. This prevents DPP-II from cleaving and degrading its natural substrates.

Caption: Inhibition of DPP-II by UAMC-00039.

References

Application Notes and Protocols: UAMC-00039 Dihydrochloride Stability in Culture Medium

For Researchers, Scientists, and Drug Development Professionals

Introduction